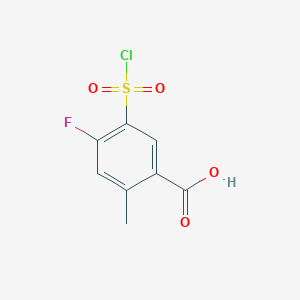

5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-chlorosulfonyl-4-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-4-2-6(10)7(15(9,13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUNNSWXXPCVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026030-54-5 | |

| Record name | 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid typically involves the chlorosulfonation of 4-fluoro-2-methylbenzoic acid. The reaction is carried out by treating 4-fluoro-2-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Chlorosulfonation: 4-fluoro-2-methylbenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to yield pure 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid.

Industrial Production Methods

Industrial production of 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient cooling systems to maintain the desired temperature range.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group exhibits high electrophilicity, enabling reactions with nucleophiles such as amines, alcohols, and thiols. These substitutions form sulfonamides, sulfonate esters, or thiosulfonates under controlled conditions.

Key Findings :

- Ammonolysis : Reacting with primary/secondary amines (e.g., methylamine, aniline) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C yields sulfonamide derivatives. Triethylamine (TEA) is typically used to neutralize HCl byproducts .

- Alcoholysis : Methanol or ethanol in DCM with TEA at room temperature produces sulfonate esters .

- Thiolysis : Thiophenol derivatives react under basic conditions to form thiosulfonates .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonolysis | Amine (1.2 eq), TEA, DCM, 0–25°C | Sulfonamide | 70–85% | |

| Alcoholysis | ROH (1.5 eq), TEA, THF, RT | Sulfonate ester | 65–78% |

Carboxylic Acid Functionalization

The carboxylic acid (-COOH) group undergoes esterification, amidation, or reduction.

Esterification :

- Reacting with methanol or ethanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂) yields methyl/ethyl esters. For example, SOCl₂ in DMF converts the acid to its acyl chloride intermediate, which reacts with alcohols .

Amidation :

- Coupling with amines via carbodiimide reagents (e.g., EDC, DCC) produces benzamide derivatives. This is critical in pharmaceutical synthesis for bioactive molecule development .

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH | Reflux, 4–6 hr | Methyl ester | 82% |

| Amidation | EDC, HOBt, RNH₂ | DCM, RT | Benzamide | 75–90% |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing substituents (-SO₂Cl, -F, -COOH) direct EAS to specific positions:

- Nitration : Occurs at the meta position relative to the chlorosulfonyl group under HNO₃/H₂SO₄ conditions .

- Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) targets the para position to the methyl group .

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | C-5 | 5-Bromo derivative | 60% |

| Nitration | HNO₃, H₂SO₄ | C-3 | 3-Nitro derivative | 55% |

Reduction and Oxidation Reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-Chloro-2-nitropyridin-3-amine has shown significant promise in pharmaceutical research, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

These results suggest that 6-Chloro-2-nitropyridin-3-amine could be a promising candidate for developing new antimicrobial agents capable of combating multi-drug resistant strains of bacteria.

Anticancer Research

In vitro studies have demonstrated the compound's potential to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Anticancer Efficacy

A recent investigation explored the compound's effect on tumor xenografts in mice. Administration resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues.

Agrochemical Applications

The compound's structure allows it to act as an intermediate in synthesizing various agrochemicals. Its derivatives are being explored for use as herbicides and insecticides. The unique properties of nitropyridine derivatives enhance their efficacy in pest control formulations.

Material Science Applications

6-Chloro-2-nitropyridin-3-amine is also being investigated for its potential use in materials science, particularly in synthesizing novel polymers and organic materials. Its reactivity can be harnessed to create functional materials with specific properties suitable for electronic applications.

Wirkmechanismus

The mechanism of action of 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive towards nucleophiles, allowing the compound to modify various biological targets, such as enzymes and receptors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- Metabolic Stability: Fluorine at position 4 reduces oxidative metabolism, enhancing half-life in vivo compared to non-fluorinated compounds .

- Synthetic Challenges : Steric hindrance from the methyl group complicates sulfonamide formation, requiring optimized conditions (e.g., pyridine as a base in ).

- Contradictions : Hydroxyl-containing analogs () exhibit higher solubility but lower thermal stability compared to the target compound.

Biologische Aktivität

5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in pharmaceuticals. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid is characterized by its chlorosulfonyl group, which enhances its reactivity and interaction with biological molecules. The presence of the fluorine atom is also notable as it can influence the compound's pharmacokinetics and biological interactions.

The biological activity of 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid primarily stems from its ability to interact with various molecular targets within cells. This compound has been shown to exhibit:

- Antimicrobial Activity: It has demonstrated efficacy against a range of bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Properties: Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in lung carcinoma cells, by inducing apoptosis and disrupting cellular signaling pathways.

Antimicrobial Activity

A study highlighted the compound's effectiveness against several pathogenic bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, showing that the compound can inhibit bacterial growth effectively at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid on human cancer cell lines. For instance, in A-549 lung carcinoma cells, the compound exhibited a dose-dependent cytotoxic effect.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

The IC50 value was determined to be approximately 50 µM, indicating significant cytotoxicity at higher concentrations.

Case Studies

- Study on Antimicrobial Efficacy: A recent investigation published in a peer-reviewed journal assessed the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that it could serve as a potential lead compound for developing new antibiotics targeting resistant infections .

- Cytotoxicity in Cancer Research: Another study focused on the anticancer activity of derivatives of this compound, demonstrating selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for minimizing side effects in therapeutic applications .

- Mechanistic Insights: Research has also delved into the molecular mechanisms underlying its anticancer effects, revealing that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid, and how can purity be ensured?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common route includes:

Sulfonation : Reacting 4-fluoro-2-methylbenzoic acid with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position under controlled temperatures (0–5°C) .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using polar aprotic solvents like DMF) to achieve >95% purity .

Quality Control : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .

Basic: Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR : H and C NMR identify fluorine coupling patterns (e.g., splitting in aromatic regions) and sulfonyl/methyl group positions .

- IR : Peaks at 1170–1190 cm (S=O stretch) and 1700 cm (carboxylic acid C=O) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M-H] at m/z 273.07 (calculated for CHClFOS) .

Basic: How does the compound’s stability vary under different storage conditions?

- Hydrolysis Risk : The chlorosulfonyl group is prone to hydrolysis. Store desiccated at -20°C in amber vials to prevent moisture/light degradation .

- Thermal Stability : Decomposes above 150°C; DSC/TGA analysis shows exothermic peaks correlating with sulfonyl group breakdown .

Advanced: What reaction mechanisms dominate nucleophilic substitution at the chlorosulfonyl group?

The chlorosulfonyl group undergoes SAr (aromatic nucleophilic substitution) with amines or thiols. Reactivity is enhanced by:

- Electron-Withdrawing Effects : The fluorine atom at C4 and carboxylic acid at C1 activate the ring toward nucleophilic attack .

- Solvent Effects : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to stabilization of transition states .

- Byproducts : Competing hydrolysis can form sulfonic acid derivatives; control pH (<7) and water content .

Advanced: How can researchers assess the compound’s bioactivity in enzyme inhibition assays?

- Target Selection : Screen against sulfotransferases or carbonic anhydrases due to structural similarity to known inhibitors .

- Assay Design : Use fluorescence-based assays (e.g., dansyl chloride for sulfotransferase activity) with IC determination via dose-response curves .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate via Lineweaver-Burk plots .

Advanced: What analytical methods quantify trace impurities in bulk samples?

- HPLC-MS : Use a C18 column (5 µm, 250 mm) with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30). Detect impurities like sulfonic acid derivatives (<0.1% limit) .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd, Cu) from synthesis steps; acceptable limits <10 ppm .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Discrepancies arise from polymorphic forms or solvent interactions.

- Polymorphism Screening : Perform X-ray diffraction to identify crystalline vs. amorphous forms .

- Solvent Optimization : Test solubility in DMSO, THF, and aqueous buffers (pH 2–12) using nephelometry .

Advanced: How do solvent polarity and proticity affect sulfonamide derivatization efficiency?

- Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rates by stabilizing charged intermediates (e.g., sulfonyl chloride) .

- Protic Solvents (MeOH, HO) : Compete with nucleophiles, reducing yields. Use in catalytic amounts for pH adjustment .

Advanced: What pharmacokinetic properties should be prioritized in preclinical studies?

- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to predict oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation; LC-MS/MS quantifies parent compound depletion .

Advanced: How to differentiate positional isomers during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.